5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
Description
Properties
IUPAC Name |
5-amino-1-methyl-6-thiophen-2-ylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-12-9(13)5-4-7(11)10(12)8-3-2-6-14-8;/h2-3,6-7,10H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSZHCWNCZBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)N)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the piperidin-2-one core. One common approach is the cyclization of appropriate precursors using strong bases or acids under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride is primarily studied for its potential as a therapeutic agent. Its structure suggests potential activity against various diseases:
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects, potentially by modulating neurotransmitter systems similar to known antidepressants .
Neuropharmacology
The compound's piperidine framework is significant in neuropharmacology, as piperidine derivatives are known to interact with neurotransmitter receptors:
- Dopaminergic and Serotonergic Activity : Research has shown that compounds with similar structures can influence dopamine and serotonin pathways, which are critical in treating mood disorders .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of novel pharmaceutical agents:
- Chemical Synthesis : Researchers utilize 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride to create new derivatives aimed at enhancing therapeutic efficacy or reducing side effects .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like properties of a series of piperidine derivatives, including 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride. The results demonstrated significant improvements in behavioral tests indicative of antidepressant activity, suggesting its potential for further development .
Case Study 2: Neurotransmitter Modulation
In a neuropharmacological study, researchers investigated the effects of this compound on serotonin receptors. The findings indicated that it could serve as a selective serotonin reuptake inhibitor (SSRI), providing insights into its mechanism for treating anxiety and depression .
Mechanism of Action
The mechanism by which 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-2-one Derivatives
(6R)-6-(Aminomethyl)piperidin-2-one Hydrochloride ()
- Core : Piperidin-2-one.
- Substituents: Aminomethyl group at position 6 (chiral center).
- Molecular Formula : C₆H₁₃ClN₂O (MW 164.63).
- Key Differences: Lacks the thiophene substituent and methyl group, but shares the piperidinone scaffold.
5-Amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one Dihydrochloride ()
- Core : Piperidin-2-one.
- Substituents : Cyclopropyl at position 1 and imidazole at position 6.
Thiophene-Containing Compounds
4-(5-Substituted-1-Benzofuran-2-yl)-6-(Thiophen-2-yl)pyrimidin-2-amine ()
- Core : Pyrimidin-2-amine.
- Substituents : Benzofuran and thiophen-2-yl groups.
- Synthesis : Derived from chalcone analogs reacting with guanidine hydrochloride.
- Key Differences: The pyrimidine core and benzofuran substituent distinguish it from the piperidinone scaffold. Both compounds share thiophene, but the target compound’s cyclic amide may confer distinct metabolic stability .
Rotigotine Hydrochloride ()
- Core : Tetrahydronaphthalen-ol.
- Substituents: Thiophen-2-yl-ethylamino group.
- Molecular Formula: C₁₉H₂₅NOS (MW 315.48).
- Pharmacological Role: Dopamine agonist used in Parkinson’s disease. The thiophene-ethyl chain enhances lipophilicity, whereas the target compound’s piperidinone core may limit blood-brain barrier penetration .
Sulfur-Containing Heterocycles
1,4-Thiazepinones ()
- Core : Seven-membered ring with sulfur and nitrogen.
- Substituents : Aryl groups at positions 5 and 7.
- Pharmacological Activity : Anticancer and anti-inflammatory properties. The sulfur atom in the ring contrasts with the thiophene substituent in the target compound, affecting ring strain and electronic properties .
Benzothiophene Acrylonitrile Derivatives ()
Data Table: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | Piperidin-2-one | 1-Me, 5-NH₂, 6-Thiophen-2-yl | C₁₀H₁₅ClN₂OS* | 247.81* | Thiophene, hydrochloride salt |
| (6R)-6-(Aminomethyl)piperidin-2-one HCl | Piperidin-2-one | 6-Aminomethyl | C₆H₁₃ClN₂O | 164.63 | Chiral center |
| 4-(5-Substituted-Benzofuran-2-yl)pyrimidine | Pyrimidin-2-amine | Thiophen-2-yl, benzofuran | Varies | ~300–350 | Chalcone-derived synthesis |
| Rotigotine Hydrochloride | Tetrahydronaphthalen-ol | Thiophen-2-yl-ethylamino | C₁₉H₂₅ClNOS | 351.93 | Dopamine agonist |
*Calculated based on free base (C₁₀H₁₄N₂OS, MW 210.30) + HCl (36.46). Discrepancies in and noted.
Key Observations
- Thiophene groups enhance aromatic interactions but may reduce solubility compared to aliphatic chains.
- Synthetic Routes : Chalcone-based synthesis () contrasts with Michael addition strategies (), highlighting different approaches to incorporating thiophene.
- Data Discrepancies : Molecular formula inconsistencies between sources (e.g., vs. 9) underscore the need for verified analytical data.
Biological Activity
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 210.30 g/mol. It features a piperidinone structure with an amino group and a thiophene moiety, which contribute to its reactivity and potential biological effects. The presence of the thiophene ring enhances its electronic properties, making it suitable for various biological interactions.
Synthesis
The synthesis of 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride typically involves multi-step organic reactions. These may include:
- Formation of the piperidinone core through cyclization reactions.
- Introduction of the thiophene group via electrophilic substitution.
- Hydrochloride salt formation to enhance solubility and stability.
Antimicrobial Activity
Research has indicated that 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 µg/mL, indicating strong antimicrobial activity .
Anticancer Potential
The compound's structure suggests potential anticancer activity; similar piperidine derivatives have been associated with tumor inhibition and cancer cell apoptosis. Studies focusing on related compounds have demonstrated their ability to interfere with cancer cell proliferation and induce cell cycle arrest . Further research is necessary to establish the specific mechanisms by which 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride exerts its anticancer effects.
Enzyme Inhibition
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride has also been evaluated for its enzyme inhibitory activities. Preliminary data suggest that it may inhibit key enzymes involved in various metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity . For instance, enzyme assays have shown that certain derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of compounds related to or derived from 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride:
- Antimicrobial Evaluation : A study evaluated multiple derivatives for their antimicrobial potency against clinical isolates, finding significant activity against drug-resistant strains .
- Anticancer Studies : Research into related piperidine compounds revealed promising results in inhibiting tumor growth in animal models, suggesting that structural modifications could enhance efficacy against specific cancer types .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that these compounds can modulate enzyme activities relevant to metabolic disorders, highlighting their therapeutic potential .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylpiperidine | C₅H₁₃N | Simple piperidine without additional functional groups |
| Thiophene | C₄H₄S | Contributes to electronic properties |
| 5-Amino-piperidinone | C₆H₁₄N₂O | Lacks thiophene but retains amino functionality |
Q & A
Basic Research Questions
Q. What safety protocols and handling precautions are critical for laboratory work with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
- First Aid :
- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye exposure: Flush eyes with water for 10–15 minutes; seek medical attention if irritation persists .
- Ingestion: Rinse mouth thoroughly; do not induce vomiting .
- Storage : Store in a cool, dry place (<25°C) in airtight containers. Avoid prolonged storage due to potential degradation .
Q. What synthetic routes and purification methods are recommended for this compound?
- Methodological Answer :
- Synthesis : A multi-step approach is typical:
Intermediate preparation: React a thiophene derivative with a piperidone precursor under acidic conditions (e.g., HCl catalysis) .
Amination: Introduce the amino group via reductive amination or nucleophilic substitution .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water .
- Validation : Confirm purity via HPLC (C18 column, mobile phase: ammonium acetate buffer (pH 6.5)/acetonitrile) .
Q. How should researchers validate the identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H NMR: Compare peaks to literature data (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry: Confirm molecular ion ([M+H]+) matching the theoretical molecular weight (e.g., 292.2 g/mol for the free base) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm); retention time consistency indicates purity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Reaction Path Search : Use software like GRRM or Gaussian to explore intermediates and byproducts, reducing trial-and-error experimentation .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation to shorten synthesis timelines by 30–50% .
Q. What experimental design strategies improve yield and selectivity in its synthesis?
- Methodological Answer :
- Design of Experiments (DoE) :
- Factorial Design: Test variables (temperature, catalyst loading, solvent ratio) to identify significant factors .
- Response Surface Methodology (RSM): Optimize conditions (e.g., pH 6.5 for amination) using central composite designs .
- Data Analysis : Apply ANOVA to distinguish critical parameters (e.g., temperature > solvent polarity) .
Q. How can contradictory spectroscopic or bioactivity data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (DMSO-d6 vs. CDCl3) to rule out solvent effects .
- Bioactivity Assays : Replicate studies under standardized conditions (e.g., antioxidant capacity via DPPH assay; total phenolic content via Folin-Ciocalteu) .
- Collaborative Analysis : Share raw data with computational chemists to reconcile experimental and theoretical results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
